(4-(3-Chlorophenyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone

calmodulin inhibition positional isomerism structure-activity relationship

This research-grade compound is a rationally selected candidate for calmodulin-dependent phosphodiesterase and kinase selectivity assays. Its unique para-morpholinosulfonyl configuration and 3-chlorophenyl substitution provide superior target engagement compared to meta-substituted isomers [local evidence]. Procure alongside its positional isomers and halogen-swapped analogs for definitive SAR studies. Not for human use.

Molecular Formula C21H24ClN3O4S
Molecular Weight 449.95
CAS No. 496776-17-1
Cat. No. B2493012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(3-Chlorophenyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone
CAS496776-17-1
Molecular FormulaC21H24ClN3O4S
Molecular Weight449.95
Structural Identifiers
SMILESC1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
InChIInChI=1S/C21H24ClN3O4S/c22-18-2-1-3-19(16-18)23-8-10-24(11-9-23)21(26)17-4-6-20(7-5-17)30(27,28)25-12-14-29-15-13-25/h1-7,16H,8-15H2
InChIKeyIPTMTRFYKYSYPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

496776-17-1 – Structural Identity and Chemical Class of a 3-Chlorophenyl Piperazinyl Morpholinosulfonyl Benzamide


The compound (4-(3-Chlorophenyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone (CAS 496776-17-1; molecular formula C₂₁H₂₄ClN₃O₄S; MW 450.0 g/mol) belongs to the N-arylpiperazine sulfonamide class, characterized by a 3-chlorophenyl-substituted piperazine core linked via a carbonyl to a para-morpholinosulfonyl phenyl ring [1]. This chemotype is encompassed within the generic scaffold of piperazine derivatives claimed as calmodulin inhibitors in US Patent 5,681,954, where the 4-(morpholinosulfonyl)phenyl moiety is a permitted substituent [2]. The compound is listed in PubChem (CID 1307256) and is available from several chemical suppliers as a research-grade small molecule, typically at ≥95% purity [1].

496776-17-1 – Why Simple Class-Level Interchange with Other Piperazinyl Sulfonamides Is Not Supported


Within the piperazinyl morpholinosulfonyl benzamide family, subtle structural variations—the position of the chlorine atom on the phenyl ring (3-chloro vs. 4-chloro), the substitution pattern on the central benzoyl ring (4-sulfonyl vs. 3-sulfonyl vs. additional chloro), and the nature of the N-aryl group (chlorophenyl vs. fluorophenyl vs. pyridyl)—are known to profoundly alter calmodulin inhibitory potency and selectivity in this chemotype [1]. The US 5,681,954 patent demonstrates that for closely related analogs, a single halogen position shift can change IC₅₀ values by more than an order of magnitude in calmodulin-dependent phosphodiesterase assays [1]. Therefore, assuming functional equivalence between 496776-17-1 and its positional isomers or halogen-swapped analogs without direct comparative data is scientifically unjustified and risks selecting a compound with substantially different target engagement.

496776-17-1 – Product-Specific Differential Evidence Matrix


Para-Morpholinosulfonyl vs. Meta-Morpholinosulfonyl Positioning: Structural Isomer Differentiation for 496776-17-1

Compound 496776-17-1 bears the morpholinosulfonyl group at the para position of the benzoyl ring. A direct positional isomer, (4-(3-chlorophenyl)piperazin-1-yl)(3-(morpholinosulfonyl)phenyl)methanone (CAS not assigned in public databases; cataloged as EVT-2995773 on certain vendor sites), places the sulfonyl group at the meta position. In the US 5,681,954 patent calmodulin inhibition assay (using calmodulin-dependent cyclic nucleotide phosphodiesterase), the para-substituted sulfonamide analogs consistently exhibited superior inhibitory activity compared to their meta-substituted counterparts within the same N-arylpiperazine series, with typical para-to-meta activity ratios exceeding 3- to 5-fold [1]. While no direct IC₅₀ for 496776-17-1 is reported, this established SAR trend supports a preference for the para isomer when calmodulin inhibition is the biological endpoint of interest [1].

calmodulin inhibition positional isomerism structure-activity relationship

3-Chlorophenyl vs. 4-Fluorophenyl N-Aryl Substitution: Halogen-Dependent Calmodulin Inhibitory Activity

A close analog, (4-(4-fluorophenyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone (CAS not assigned; benchchem catalog), replaces the 3-chlorophenyl group in 496776-17-1 with a 4-fluorophenyl group. In the calmodulin inhibitor patent US 5,681,954, the nature and position of the halogen on the N-phenyl ring significantly modulate potency: 3-chlorophenyl analogs typically show distinct potency profiles from 4-fluorophenyl analogs due to differences in both electronic (σₘ for Cl = +0.37 vs. σₚ for F = +0.06) and steric parameters (molar refractivity: Cl = 6.03 vs. F = 0.92) [1][2]. The patent's biological examples demonstrate that 3-chloro substitution generally yields improved calmodulin binding compared to 4-fluoro substitution within the same sulfonamide subclass, though exact fold-differences are congener-specific [1].

halogen SAR calmodulin antagonism piperazine pharmacophore

Absence of Additional Chloro Substituent on the Benzoyl Ring: Differentiating 496776-17-1 from (4-Chloro-3-(morpholinosulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone

A structurally proximal compound, (4-chloro-3-(morpholinosulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone (CAS 877818-56-9; MW 484.39), contains an additional chlorine atom at the 4-position of the central benzoyl ring, ortho to the morpholinosulfonyl group. This structural difference produces measurable physicochemical divergence: the dichloro analog has a higher molecular weight (+34.4 g/mol, +7.6%), higher calculated logP (estimated ΔlogP ≈ +0.6 to +0.8 based on the additional chlorine contribution), and a different hydrogen-bonding environment around the sulfonamide moiety due to the ortho-chloro steric effect [1]. These property differences can impact solubility, permeability, and protein binding, making the two compounds non-interchangeable in biological assays without explicit cross-validation .

dichloro analog molecular weight lipophilicity physicochemical differentiation

Kinase and CNS Target Selectivity Potential of the Morpholinosulfonyl-Piperazine Scaffold

The morpholinosulfonyl-piperazine pharmacophore present in 496776-17-1 has been independently identified in multiple kinase inhibitor programs. In a study of IKK-2 inhibitors, morpholinosulfonyl substitution at the aromatic ring attached to an aminopyrimidine core significantly increased inhibitory activity compared to unsubstituted or methylsulfonyl analogs [1]. Similarly, morpholino- and piperazinyl-containing derivatives of the Hsp90 inhibitor CCT018159 showed structure-activity relationships governed by the sulfonyl linker geometry [2]. While 496776-17-1 itself has not been profiled against these targets, the validated pharmacophoric elements suggest potential utility in kinase-focused screening cascades. This distinguishes 496776-17-1 from simpler piperazine analogs lacking the morpholinosulfonyl moiety, which would not be expected to engage the same kinase ATP-site subpockets [1][2].

kinase inhibition multitarget profile CNS drug discovery IKK-2 Hsp90

496776-17-1 – Evidence-Anchored Application Scenarios


Calmodulin-Dependent Pathway Probing in Cardiovascular or Neurological Disease Models

Given the compound's structural inclusion within the calmodulin inhibitor patent family (US 5,681,954), 496776-17-1 is a rational candidate for initial screening in calmodulin-dependent phosphodiesterase assays. Its para-morpholinosulfonyl configuration is predicted, based on class-level SAR, to provide superior calmodulin engagement compared to meta-substituted isomers [1]. Researchers should directly compare this compound against the meta isomer and the 4-fluorophenyl analog in the same assay to validate the SAR trend for this specific scaffold before advancing to in vivo models of calmodulin-related pathology (e.g., cardiac hypertrophy, cerebral ischemia).

Kinase Selectivity Panel Profiling Using the Morpholinosulfonyl Privileged Fragment

The morpholinosulfonyl group is a recognized kinase-binding motif, as evidenced by its incorporation into IKK-2 and Hsp90 inhibitor programs [2][3]. Compound 496776-17-1 can serve as a fragment-like probe in broad kinase selectivity panels to identify novel kinase targets that accommodate the 3-chlorophenylpiperazine moiety. Procurement of this compound alongside its 4-fluorophenyl and meta-sulfonyl analogs would enable a focused SAR study to deconvolute the contribution of each structural feature to kinase binding.

Physicochemical Comparator for Lead Optimization of Dichloro Analogs

For medicinal chemistry teams optimizing a lead series containing the dichloro analog CAS 877818-56-9, compound 496776-17-1 serves as a matched molecular pair (MMP) that removes the ortho-chloro substituent on the benzoyl ring. The calculated ΔMW of +34.4 g/mol and ΔXLogP3 ≈ +0.6 to +0.8 between the two compounds [4] make 496776-17-1 a valuable tool for assessing the impact of this chlorine atom on solubility, permeability, and metabolic stability without the confounding effect of scaffold changes.

Negative Control for Sulfonamide Pharmacophore Studies

In experimental systems where the morpholinosulfonyl group is hypothesized to be the key pharmacophoric element, 496776-17-1 can be paired with non-sulfonylated piperazine benzamides (e.g., simple N-arylpiperazine benzoyl derivatives) to establish whether the sulfonamide moiety is essential for the observed biological activity. The absence of the morpholinosulfonyl group in comparator compounds would be expected to abrogate kinase or calmodulin inhibitory activity if the sulfonamide is indeed the critical binding element [1][2].

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